Altretamine
Altretamine
Altretamine can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements.
Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992)
Hexamethylmelamine is a triamino-1,3,5-triazine.
An alkylating agent proposed as an antineoplastic. It also acts as a chemosterilant for male houseflies and other insects.
Altretamine is an Alkylating Drug. The mechanism of action of altretamine is as an Alkylating Activity.
Altretamine is an orally administered alkylating agent, formerly known as hexamethylmelamine, which is currently used as a secondary therapy for advanced ovarian carcinoma. Altretamine therapy has been associated with low rates of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury.
Altretamine is a synthetic cytotoxic s-triazine derivative similar in structure to alkylating agent triethylenemelamin with antineoplastic activity. Although the precise mechanism by which altretamine exerts its cytotoxic effect is unknown, N-demethylation of altretamine may produce reactive intermediates which covalently bind to DNA, resulting in DNA damage. (NCI04)
ALTRETAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and is indicated for neoplasm and has 2 investigational indications. This drug has a black box warning from the FDA.
A hexamethyl-2,4,6-triamine derivative of 1,3,5-triazine.
See also: Triethylenemelamine (related).
Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992)
Hexamethylmelamine is a triamino-1,3,5-triazine.
An alkylating agent proposed as an antineoplastic. It also acts as a chemosterilant for male houseflies and other insects.
Altretamine is an Alkylating Drug. The mechanism of action of altretamine is as an Alkylating Activity.
Altretamine is an orally administered alkylating agent, formerly known as hexamethylmelamine, which is currently used as a secondary therapy for advanced ovarian carcinoma. Altretamine therapy has been associated with low rates of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury.
Altretamine is a synthetic cytotoxic s-triazine derivative similar in structure to alkylating agent triethylenemelamin with antineoplastic activity. Although the precise mechanism by which altretamine exerts its cytotoxic effect is unknown, N-demethylation of altretamine may produce reactive intermediates which covalently bind to DNA, resulting in DNA damage. (NCI04)
ALTRETAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and is indicated for neoplasm and has 2 investigational indications. This drug has a black box warning from the FDA.
A hexamethyl-2,4,6-triamine derivative of 1,3,5-triazine.
See also: Triethylenemelamine (related).
Brand Name:
Vulcanchem
CAS No.:
645-05-6
VCID:
VC20750617
InChI:
InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3
SMILES:
Array
Molecular Formula:
C9H18N6
Molecular Weight:
210.28 g/mol
Altretamine
CAS No.: 645-05-6
Cat. No.: VC20750617
Molecular Formula: C9H18N6
Molecular Weight: 210.28 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.
Specification
| Description | Altretamine can cause developmental toxicity and male reproductive toxicity according to state or federal government labeling requirements. Hexamethylmelamine is a colorless crystalline solid. Insoluble in water. (NTP, 1992) Hexamethylmelamine is a triamino-1,3,5-triazine. An alkylating agent proposed as an antineoplastic. It also acts as a chemosterilant for male houseflies and other insects. Altretamine is an Alkylating Drug. The mechanism of action of altretamine is as an Alkylating Activity. Altretamine is an orally administered alkylating agent, formerly known as hexamethylmelamine, which is currently used as a secondary therapy for advanced ovarian carcinoma. Altretamine therapy has been associated with low rates of serum enzyme elevations during therapy and with rare instances of acute, clinically apparent injury. Altretamine is a synthetic cytotoxic s-triazine derivative similar in structure to alkylating agent triethylenemelamin with antineoplastic activity. Although the precise mechanism by which altretamine exerts its cytotoxic effect is unknown, N-demethylation of altretamine may produce reactive intermediates which covalently bind to DNA, resulting in DNA damage. (NCI04) ALTRETAMINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and is indicated for neoplasm and has 2 investigational indications. This drug has a black box warning from the FDA. A hexamethyl-2,4,6-triamine derivative of 1,3,5-triazine. See also: Triethylenemelamine (related). |
|---|---|
| CAS No. | 645-05-6 |
| Molecular Formula | C9H18N6 |
| Molecular Weight | 210.28 g/mol |
| IUPAC Name | 2-N,2-N,4-N,4-N,6-N,6-N-hexamethyl-1,3,5-triazine-2,4,6-triamine |
| Standard InChI | InChI=1S/C9H18N6/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6/h1-6H3 |
| Standard InChI Key | UUVWYPNAQBNQJQ-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC(=NC(=N1)N(C)C)N(C)C |
| Appearance | White to off-white solid powder. |
| Colorform | Needles from absolute ethanol Solid |
| Melting Point | 172-174 °C 172 - 174 °C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator